[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol
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Overview
Description
[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol is a complex organic compound with the molecular formula C₁₄H₂₄O₂ . This compound is characterized by its bicyclic structure, which includes a hydroxymethyl group and a propan-2-yl group. It is a stereoisomer of Drechslerine A and is found in the taxon Pyrenophora dematioidea .
Preparation Methods
The synthesis of [7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol can be achieved through various synthetic routes. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This reaction can be catalyzed using an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Chemical Reactions Analysis
[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities and interactions with various enzymes and receptors. In medicine, it is investigated for its potential therapeutic effects, including its role as a precursor for drug development. In industry, it is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of [7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure of the compound also contributes to its unique binding properties and biological effects .
Comparison with Similar Compounds
[7-(Hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol can be compared with other similar compounds, such as tropane alkaloids, which also possess a bicyclic structure and display a wide array of biological activities . The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxymethyl and propan-2-yl groups, which differentiate it from other bicyclic compounds .
Properties
IUPAC Name |
[7-(hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O2/c1-9(2)11-4-5-14(3)10(7-15)6-12(11)13(14)8-16/h6,9,11-13,15-16H,4-5,7-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCRQEYCIOPEQST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(C(C1C=C2CO)CO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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